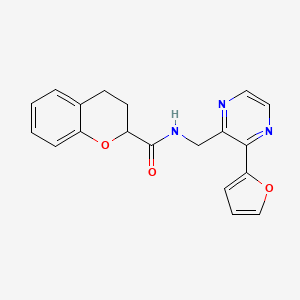

N1-(pyridin-2-ylmethyl)-N2-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

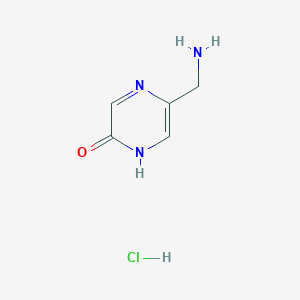

The compound contains several functional groups and rings, including a pyridine ring, a thiophene ring, and a tetrahydroquinoline ring. These structures are common in many biologically active compounds .

Molecular Structure Analysis

The compound’s structure includes several heterocyclic rings, which are rings containing at least one atom that is not carbon (in this case, nitrogen in the pyridine and tetrahydroquinoline rings, and sulfur in the thiophene ring). These rings are often seen in pharmaceutical compounds and can have various effects on the compound’s overall properties .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. For example, the presence of the heterocyclic rings in this compound could influence its solubility, stability, and reactivity .Scientific Research Applications

Chemical Synthesis and Medicinal Chemistry

N1-(pyridin-2-ylmethyl)-N2-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide derivatives demonstrate significant utility in chemical synthesis and medicinal chemistry, evidenced by their roles in the formation of complex chemical structures. For instance, the synthesis of pyridine derivatives has been explored for their insecticidal properties against cowpea aphid, showcasing the versatility of pyridine-based compounds in developing agricultural chemicals (Bakhite et al., 2014). Furthermore, the ability to create complex structures through one-pot synthesis methods, as demonstrated by Yehia et al. (2002), underscores the compound's utility in streamlining medicinal chemistry processes (Yehia et al., 2002).

Photodynamic Therapy

Recent advancements have leveraged the chemical properties of N1-(pyridin-2-ylmethyl)-N2-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide in developing therapeutic applications, particularly in photodynamic therapy for cancer treatment. The synthesis of iron(III) complexes with nitrogen heterocycles, such as pyridin-2-ylmethanamine derivatives, has shown promising results in photodynamic therapy for breast cancer, highlighting the potential of these compounds in medical research and treatment modalities (Zhu et al., 2019).

Ligand Design for Metal Complexation

The design of N,O-hybrid diamide ligands with N-heterocyclic skeletons, such as those derived from N1-(pyridin-2-ylmethyl)-N2-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide, has proven effective in the selective separation of actinides over lanthanides. This application is crucial for nuclear waste management and recycling processes, demonstrating the compound's relevance in environmental science and engineering (Meng et al., 2021).

Catalysis and Organic Synthesis

The compound and its derivatives have been utilized in catalytic processes, specifically in the Rh(III)-catalyzed synthesis of multisubstituted isoquinoline and pyridine N-oxides. This application showcases the compound's utility in facilitating complex organic transformations, contributing to advancements in organic synthesis and catalysis (Shi et al., 2013).

Receptor Antagonism and Pharmaceutical Research

Explorations into the pharmaceutical potential of N1-(pyridin-2-ylmethyl)-N2-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide derivatives have identified their efficacy as receptor antagonists. Specifically, their application in modulating 5-HT6 receptor activity offers insights into the development of treatments for neurological disorders, illustrating the compound's significance in neuropharmacology and drug discovery (Zajdel et al., 2016).

properties

IUPAC Name |

N-(pyridin-2-ylmethyl)-N'-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N4O4S2/c26-20(23-14-17-6-1-2-10-22-17)21(27)24-16-9-8-15-5-3-11-25(18(15)13-16)31(28,29)19-7-4-12-30-19/h1-2,4,6-10,12-13H,3,5,11,14H2,(H,23,26)(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUIFVSTVXDBXIW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C(C=C2)NC(=O)C(=O)NCC3=CC=CC=N3)N(C1)S(=O)(=O)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N4O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(pyridin-2-ylmethyl)-N2-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(1H-indol-3-yl)-2-oxoacetyl]piperidine-4-carboxamide](/img/structure/B2682912.png)

![N-(benzo[d]thiazol-5-yl)furan-2-carboxamide](/img/structure/B2682915.png)

![5-(4-ethylphenyl)-1-(3-fluoro-4-methylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2682921.png)

![2-(pyridin-3-ylsulfonyl)-2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine](/img/structure/B2682926.png)

![4-(benzylthio)-1-(pyridin-2-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2682928.png)

![2-((3-butyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2682930.png)

![N-(3-chlorophenyl)-2-(2,4-dioxo-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-1-yl)acetamide](/img/no-structure.png)